molecular formula C11H17N3 B174980 1-(Pyridin-4-ylmethyl)-1,4-diazepane CAS No. 199938-13-1

1-(Pyridin-4-ylmethyl)-1,4-diazepane

Cat. No. B174980
CAS RN: 199938-13-1
M. Wt: 191.27 g/mol
InChI Key: BSSOBVDBEBZUJL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(Pyridin-4-ylmethyl)-1,4-diazepane” can be analyzed using various techniques. For instance, related compounds have been studied using nuclear magnetic resonance (NMR), infrared spectroscopy, and X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-4-ylmethyl)-1,4-diazepane” can be analyzed using various techniques. For instance, related compounds have been studied for their solubility, stability, and reactivity .

Future Directions

The future directions for the study of “1-(Pyridin-4-ylmethyl)-1,4-diazepane” could include further investigation of its physical and chemical properties, potential applications, and safety profile .

properties

IUPAC Name

1-(pyridin-4-ylmethyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11/h2-3,5-6,12H,1,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSOBVDBEBZUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588484
Record name 1-[(Pyridin-4-yl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-ylmethyl)-1,4-diazepane

CAS RN

199938-13-1
Record name 1-[(Pyridin-4-yl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of acetyl chloride (6.34 mL, 0.084 mol, 4 equiv) dissolved in anhydrous EtOH (50 mL) was stirred for 0.5 h and added to a solution of homopiperazine (10.4 g, 0.1 mol, 5 equiv) in EtOH (250 mL). The reaction mixture was heated to reflux for 1 h, cooled to 25° C. and a solution of 4-picolyl chloride hydrochloride 93.44 g, 0.021 mol) in EtOH (40 mL) was added. The reaction mixture was heated to reflux for 16 h, cooled to 25° C. and the solvent was removed under vacuum. The residue was diluted with CH2Cl2 (300 mL) and was washed with 2N KOH (1×300 mL). The aqueous layer was extracted with CH2Cl2 (1×300 mL) and the organic phase was washed with 2N KOH (150 mL), dried (MgSO4) and concentrated. Chromatography (SiO2, 5% H2O-5% NH4OH—1PrOH) afforded the desired product (2.88 g, 4.01 g theoretical, 72%) as a yellow oil. TLC Rf 0.45 (5% H2O-5% NH4OH—1PrOH): 1H NMR (CDCl3, 300 MHz) δ 8.77 (d, J=5.9 Hz, 2H), 7.53 (d, J=5.7 Hz, 2H), 3.91 (s, 2H), 3,19 (m, 4H), 2.92 (m, 4H), 2.04 (m, 2H).
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6.34 mL
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50 mL
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10.4 g
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250 mL
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93.44 g
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40 mL
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Yield
72%

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